molecular formula C17H20O5 B12370317 Murpanicin

Murpanicin

Cat. No.: B12370317
M. Wt: 304.34 g/mol
InChI Key: GDLSTIJVZWVVPB-RDJZCZTQSA-N
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Chemical Reactions Analysis

Murpanicin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydroxylation: This reaction involves the addition of hydroxyl groups.

The major products formed from these reactions include various hydroxylated and glucuronidated metabolites .

Scientific Research Applications

Murpanicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.

    Biology: Investigated for its role in inhibiting TRPV2 channels and its effects on cellular processes.

    Medicine: Explored for its anti-inflammatory and insecticidal properties, making it a potential candidate for developing new therapeutic agents.

    Industry: Utilized in the production of insecticides and anti-inflammatory drugs

Mechanism of Action

Murpanicin exerts its effects by inhibiting the TRPV2 channel, which is involved in various cellular processes, including inflammation and pain perception. The inhibition of this channel leads to a reduction in calcium influx, thereby decreasing the inflammatory response . The molecular targets and pathways involved include the TRPV2 channel and associated signaling pathways .

Comparison with Similar Compounds

Murpanicin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel. Similar compounds include:

This compound stands out due to its specific action on the TRPV2 channel, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1

InChI Key

GDLSTIJVZWVVPB-RDJZCZTQSA-N

Isomeric SMILES

CCO[C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)[C@H](C(=C)C)O

Canonical SMILES

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O

Origin of Product

United States

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